N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, which is fused with a phenyl ring substituted with two methyl groups and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate quinoxaline derivatives and hydrazine derivatives under acidic or basic conditions.
Substitution reactions:
Acetamide formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the triazoloquinoxaline core, potentially reducing the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: can be compared to other triazoloquinoxaline derivatives, such as:
Uniqueness: The unique combination of the triazoloquinoxaline core with the 2,5-dimethylphenyl and acetamide groups gives this compound distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKIRCNXJIQPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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